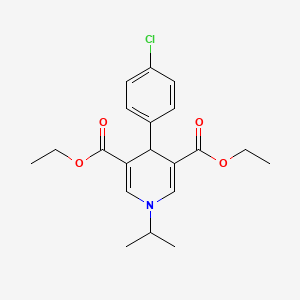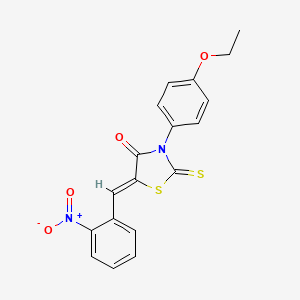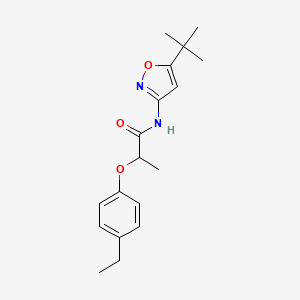
diethyl 4-(4-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate
Übersicht
Beschreibung
Diethyl 4-(4-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as C18H22ClNO4, is a chemical compound used in scientific research. This compound is a dihydropyridine derivative that has shown potential in various biological and pharmacological applications.
Wirkmechanismus
The mechanism of action of diethyl 4-(4-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the modulation of calcium channels in neuronal cells. This compound has been shown to inhibit the influx of calcium ions into cells, which can lead to the prevention of neuronal damage and death. This mechanism of action has been implicated in the compound's potential neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease oxidative stress and inflammation in neuronal cells. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have a protective effect on the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using diethyl 4-(4-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its potential neuroprotective effects. This compound has been shown to have a protective effect on neuronal cells, which can be useful in studying neurodegenerative diseases. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in various applications.
Zukünftige Richtungen
There are several future directions for the study of diethyl 4-(4-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. One direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its potential use in the treatment of cardiovascular diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in various applications.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-(4-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in various scientific research fields. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
diethyl 4-(4-chlorophenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO4/c1-5-25-19(23)16-11-22(13(3)4)12-17(20(24)26-6-2)18(16)14-7-9-15(21)10-8-14/h7-13,18H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFVWAZGPOOATK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Cl)C(=O)OCC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-{3-bromo-4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4746170.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4746186.png)
![3-{5-[(diphenylacetyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B4746200.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4746205.png)
![N-(4-chlorophenyl)-N'-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}urea](/img/structure/B4746210.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide](/img/structure/B4746222.png)

![5-{[(3-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4746237.png)
![N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B4746242.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B4746258.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4746268.png)
![5-anilino-3-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4746276.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4746279.png)
